CP-664511

Description

Overview of Integrin Biology and Function in Cellular Processes

Integrins are transmembrane glycoproteins that form heterodimers, consisting of an α and a β subunit. karger.com This diverse family of receptors plays a pivotal role in a multitude of cellular functions beyond simple adhesion, including cell signaling, migration, proliferation, and survival. nih.govgoogle.com By linking the extracellular matrix (ECM) to the intracellular cytoskeleton, integrins act as bidirectional signaling molecules. nih.gov "Outside-in" signaling is initiated when an integrin binds to its ligand, triggering intracellular cascades that can influence gene expression and cell behavior. google.com Conversely, "inside-out" signaling allows the cell to rapidly modulate the adhesive activity of its integrins in response to internal cues. karger.com This dynamic regulation is crucial for processes such as tissue formation and repair, immune responses, and cell migration. researchgate.net

The Role of Alpha4beta1 Integrin (VLA-4) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in Immune Cell Trafficking

A key player in the immune system is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). googleapis.com VLA-4 is predominantly expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, but notably not on neutrophils. google.comgoogleapis.com Its primary ligand on endothelial cells, which line the interior surface of blood vessels, is the Vascular Cell Adhesion Molecule-1 (VCAM-1). google.com The expression of VCAM-1 is upregulated on endothelial cells in response to inflammatory signals.

The interaction between VLA-4 and VCAM-1 is a critical step in the process of leukocyte extravasation, where immune cells move from the bloodstream into tissues to sites of inflammation. google.com This process involves the initial tethering and rolling of leukocytes along the vessel wall, followed by firm adhesion and subsequent migration across the endothelium. researchgate.net The VLA-4/VCAM-1 adhesion axis is therefore a central mechanism in the trafficking of immune cells during inflammatory responses. uspto.gov

Historical Context of Small Molecule Integrin Antagonists in Academic Research

The crucial role of integrins in various physiological and pathological processes has made them attractive targets for investigation. Initially, research relied heavily on function-blocking monoclonal antibodies to probe the roles of specific integrins. While effective, antibodies have limitations as research tools and therapeutic agents. This led to a concerted effort in academia and the pharmaceutical industry to develop small molecule antagonists that could offer greater specificity and different pharmacological properties. google.com

The development of small molecule integrin antagonists has been an active area of research for several decades. uspto.gov These compounds are designed to block the interaction between integrins and their ligands, thereby inhibiting the downstream cellular processes. google.com Early efforts focused on peptide-based antagonists, often derived from the recognition sequences of natural ligands. Subsequent research has led to the development of non-peptidic small molecules with improved potency and selectivity, providing researchers with powerful tools to dissect the roles of specific integrins in complex biological systems.

Rationale for Investigating CP-664511 within Inflammatory Pathways Research

This compound is a potent and selective small molecule antagonist of the α4β1 integrin. nih.gov Its utility as a research probe stems from its ability to specifically block the interaction between VLA-4 and its ligand VCAM-1. nih.gov This allows researchers to investigate the specific contributions of this adhesion pathway in various inflammatory models, without the broader effects that might be seen with less selective inhibitors.

The investigation of this compound and similar compounds is driven by the central role of the VLA-4/VCAM-1 axis in leukocyte trafficking. By inhibiting this interaction, researchers can explore the consequences on the inflammatory response in a variety of disease models. For example, in a murine model of allergic inflammation, this compound was shown to attenuate pulmonary eosinophilia, confirming that its efficacy is likely mediated through the blockade of α4β1/VCAM-1 interactions. nih.gov The high in vitro potency of this compound makes it a valuable tool for such studies.

Interactive Data Table: In Vitro Potency of α4β1 Integrin Antagonists

| Compound | In Vitro Potency (IC50, nM) |

| This compound | 0.52 |

| CP-609643 | 38.5 |

| Data sourced from a study on small molecule inhibitors of α4β1/VCAM-1 interactions. nih.gov |

Interactive Data Table: In Vivo Efficacy of this compound

| Administration Route | Dose Range (mg/kg) | Effect |

| Subcutaneous | 1-10 | Inhibition of BAL eosinophilia |

| Data from a murine model of ovalbumin-induced pulmonary eosinophilia. nih.gov |

By using this compound as a research probe, scientists can further elucidate the intricate mechanisms of inflammatory cell recruitment and explore the potential of targeting the VLA-4/VCAM-1 pathway for therapeutic intervention in inflammatory diseases.

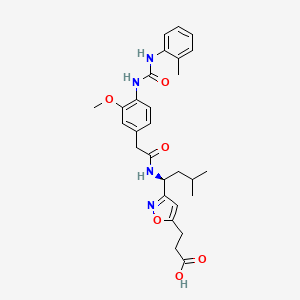

Structure

3D Structure

Properties

CAS No. |

379692-00-9 |

|---|---|

Molecular Formula |

C28H34N4O6 |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

3-[3-[(1S)-1-[[2-[3-methoxy-4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]-3-methylbutyl]-1,2-oxazol-5-yl]propanoic acid |

InChI |

InChI=1S/C28H34N4O6/c1-17(2)13-23(24-16-20(38-32-24)10-12-27(34)35)29-26(33)15-19-9-11-22(25(14-19)37-4)31-28(36)30-21-8-6-5-7-18(21)3/h5-9,11,14,16-17,23H,10,12-13,15H2,1-4H3,(H,29,33)(H,34,35)(H2,30,31,36)/t23-/m0/s1 |

InChI Key |

USEDUTJSKDZBGX-QHCPKHFHSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC(CC(C)C)C3=NOC(=C3)CCC(=O)O)OC |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)N[C@@H](CC(C)C)C3=NOC(=C3)CCC(=O)O)OC |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC(CC(C)C)C3=NOC(=C3)CCC(=O)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(3-(1-(2-(3-methoxy-4-(3-O-tolylureido)phenyl)acetylamino)-3-methylbutyl)isoxazol-5-yl)propionic acid CP 664511 CP-664511 CP664511 |

Origin of Product |

United States |

Molecular Mechanisms of Cp 664511 Action

Elucidation of Alpha4beta1/VCAM-1 Interaction Inhibition by CP-664511

The primary mechanism of action of this compound is the blockade of the α4β1/VCAM-1 adhesion pathway. This interaction is a cornerstone of leukocyte recruitment to sites of inflammation, involving the adhesion of lymphocytes, monocytes, and eosinophils to the vascular endothelium. nih.gov

Direct Binding Mechanisms and Resultant Conformational Changes of Integrin

This compound is a small molecule antagonist designed to interfere with the binding of α4β1 integrin to its ligand, VCAM-1. While the precise crystallographic details of the this compound-α4β1 complex are not extensively documented in publicly available literature, the mechanism of inhibition can be inferred from the behavior of other small molecule integrin antagonists. These inhibitors typically bind to the integrin's ligand-binding site, often mimicking the key amino acid motifs of the natural ligand. For α4β1, the critical recognition sequence in VCAM-1 is the Ile-Asp-Ser (IDS) motif, and in an alternative ligand, fibronectin, it is the Leu-Asp-Val (LDV) motif. nih.gov Small molecule antagonists often contain a carboxylate group that coordinates with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit, a crucial component of the ligand-binding pocket.

Integrins exist in different conformational states that correspond to varying affinities for their ligands: a low-affinity bent conformation, an intermediate-affinity extended conformation with a closed headpiece, and a high-affinity extended conformation with an open headpiece. nih.gov The transition between these states is a key aspect of integrin activation, a process known as "inside-out" signaling. It is plausible that this compound, by occupying the ligand-binding site, stabilizes the integrin in an inactive or low-affinity conformation, thereby preventing the conformational shifts necessary for high-affinity binding to VCAM-1. This stabilization would effectively block the "outside-in" signaling that normally occurs upon ligand engagement and is critical for subsequent cellular responses.

Specificity and Selectivity Profiling of this compound Against Other Integrins

The clinical utility of an integrin antagonist is heavily dependent on its selectivity, as off-target inhibition can lead to unwanted side effects. This compound has been characterized as a potent inhibitor of the α4β1/VCAM-1 interaction, with an in vitro IC50 value of 0.52 nM. nih.gov This high potency suggests a specific and high-affinity interaction with α4β1.

While comprehensive, publicly available data detailing the selectivity profile of this compound against a broad panel of other integrins is limited, the development of such targeted inhibitors typically involves extensive screening to ensure specificity. For instance, the structurally related compound, BIO-1211, is also a highly specific α4β1 inhibitor. The specificity of these molecules is crucial, as many integrins share structural similarities, particularly in their ligand-binding domains. The unique structural features of the α4 subunit's binding pocket likely contribute to the selectivity of compounds like this compound.

Table 1: In Vitro Potency of Small Molecule Alpha4beta1 Antagonists

| Compound | IC50 (nM) for α4β1/VCAM-1 Interaction |

|---|---|

| This compound | 0.52 |

| CP-609643 | 38.5 |

Data sourced from a study examining inhibitors of α4β1/VCAM-1 interactions. nih.gov

Downstream Cellular and Signaling Pathway Modulation by this compound

By blocking the initial adhesion step, this compound sets off a cascade of downstream effects, ultimately disrupting the recruitment of leukocytes to inflamed tissues.

Effects on Leukocyte Adhesion Dynamics and Adhesion Molecule Expression

The primary and most direct cellular effect of this compound is the inhibition of leukocyte adhesion to the vascular endothelium. In a murine model of ovalbumin-induced pulmonary eosinophilia, administration of this compound resulted in a dose-dependent reduction in the number of eosinophils in the bronchoalveolar lavage (BAL) fluid. nih.gov The maximum inhibition achieved was approximately 60%, which was comparable to the effect of systemic administration of anti-α4 antibodies, confirming that the in vivo efficacy is mediated through the blockade of α4β1. nih.gov This demonstrates a significant impact on the dynamics of leukocyte adhesion, preventing their accumulation at the site of allergic inflammation.

The effect of this compound on the expression of other adhesion molecules has not been specifically detailed in the available literature. However, the inflammatory milieu involves a complex interplay of various adhesion molecules. The initial tethering and rolling of leukocytes are mediated by selectins, followed by firm adhesion mediated by integrins. By blocking the firm adhesion step facilitated by α4β1, this compound interrupts the adhesion cascade, which may indirectly influence the expression and function of other adhesion molecules involved in the inflammatory response.

Impact on Chemokine-Induced Integrin Activation Signaling Cascades

Chemokines play a critical role in the inflammatory process by activating leukocytes and triggering the conformational changes in integrins that lead to high-affinity ligand binding and firm adhesion. This process, known as "inside-out" signaling, typically involves G-protein coupled chemokine receptors, which, upon ligand binding, initiate intracellular signaling cascades. researchgate.net These cascades often involve the activation of small GTPases such as Rap1 and RhoA, which in turn modulate the interaction of the integrin cytoplasmic tails with cytoskeletal proteins like talin and kindlin, leading to integrin activation. nih.gov

Influence on Cellular Migration and Diapedesis Processes

Following firm adhesion, leukocytes migrate across the endothelial cell layer in a process called diapedesis or transmigration. This involves the leukocyte extending pseudopods and passing between or through endothelial cells. nih.gov This process is also dependent on continuous signaling and adhesive interactions, including those mediated by PECAM-1 (CD31) and other junctional adhesion molecules.

By preventing the initial firm adhesion of leukocytes to the endothelium, this compound effectively inhibits the subsequent steps of cellular migration and diapedesis. nih.gov If leukocytes cannot firmly adhere, they cannot receive the necessary signals or establish the traction required to move across the endothelial barrier and into the underlying tissue. Therefore, the observed reduction in eosinophil numbers in the BAL fluid in preclinical models is a direct consequence of the inhibition of both adhesion and the subsequent migration and diapedesis. nih.gov

In Vitro Pharmacological Characterization of Cp 664511

Quantitative Assessment of Inhibitory Potency and Efficacy

The initial in vitro characterization of a potential therapeutic compound involves a quantitative evaluation of its ability to inhibit its intended biological target. This typically includes determining the concentration of the compound required to produce a half-maximal inhibitory effect (IC50) and comparing its potency to other known inhibitors.

Half-Maximal Inhibitory Concentration (IC50) Determinations in Cell-Based Assays

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the response of a specific biological or biochemical function by 50%. For an alpha4beta1 antagonist like CP-664511, cell-based assays are employed to determine its IC50 value. These assays typically involve culturing cells that express the alpha4beta1 integrin and measuring the inhibition of a specific cellular function, such as cell adhesion to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).

A typical experimental setup would involve coating microplate wells with VCAM-1. Subsequently, fluorescently labeled cells expressing alpha4beta1 integrin would be added to these wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified by measuring the fluorescence. The resulting data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration, from which the IC50 value can be calculated.

Interactive Table: Representative IC50 Data for Alpha4beta1 Antagonists

Note: As no specific data for this compound was found, this table is a hypothetical representation.

Cellular Assays for Adhesion and Migration Inhibition by this compound

The primary function of alpha4beta1 integrin is to mediate the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory process. Therefore, cellular assays that measure the inhibition of cell adhesion and subsequent migration are fundamental to characterizing an alpha4beta1 antagonist.

In Vitro Eosinophil Adhesion Assays to VCAM-1

Eosinophils play a key role in allergic inflammatory diseases such as asthma, and their recruitment to inflamed tissues is heavily dependent on the alpha4beta1/VCAM-1 interaction. In vitro adhesion assays using purified eosinophils are therefore a relevant system to test the inhibitory activity of this compound. These assays are similar in principle to the IC50 determination assays, where eosinophils are allowed to adhere to VCAM-1-coated surfaces in the presence of the inhibitor. The number of adherent cells is then quantified to determine the extent of inhibition.

Lymphocyte and Monocyte Adhesion Studies

Lymphocytes and monocytes are other key leukocyte populations that utilize alpha4beta1 for adhesion to the endothelium during an immune response. Therefore, the effect of this compound on the adhesion of these cell types to VCAM-1 is also a critical aspect of its in vitro characterization. These studies would typically be conducted using isolated primary lymphocytes and monocytes or established cell lines of lymphocytic and monocytic origin. The experimental design would mirror that of the eosinophil adhesion assays.

Endothelial Cell Interaction Models and Mechanisms of Disruption

To more closely mimic the physiological environment, in vitro models of the vascular endothelium are utilized. These models often involve culturing a monolayer of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which can be stimulated with cytokines (e.g., TNF-α) to induce the expression of VCAM-1.

In these models, the ability of this compound to block the adhesion of leukocytes (eosinophils, lymphocytes, monocytes) to the activated endothelial cell monolayer is assessed. This can be studied under both static and flow conditions, the latter of which simulates the shear stress experienced by cells in blood vessels. By competitively binding to the alpha4beta1 integrin on leukocytes, this compound would prevent the interaction with VCAM-1 on the endothelial cell surface, thereby disrupting the initial tethering and firm adhesion of these immune cells. This mechanism effectively blocks a key step in the inflammatory cascade, preventing the migration of leukocytes from the bloodstream into tissues.

Molecular Interaction Studies of this compound with Target Proteins

The therapeutic potential of this compound is rooted in its specific interaction with the alpha4beta1 integrin, also known as Very Late Antigen-4 (VLA-4). This interaction effectively blocks the binding of the integrin to its natural ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). Such inhibition is a critical mechanism for attenuating inflammatory cell trafficking.

Receptor Binding Assays for Alpha4beta1 Integrin

Detailed receptor binding assays have been instrumental in quantifying the affinity of this compound for the alpha4beta1 integrin. While specific binding assay data for this compound is not extensively available in the public domain, the high potency of the compound suggests a strong and specific interaction with its target. The in vitro potency of this compound has been determined to be an IC50 of 0.52 nM for the inhibition of the alpha4beta1/VCAM-1 interaction. This level of potency indicates a high degree of affinity and efficient binding to the alpha4beta1 integrin receptor.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | alpha4beta1 Integrin/VCAM-1 Interaction | VCAM-1 Ligand Binding Inhibition Assay | 0.52 |

This table showcases the high in vitro potency of this compound in inhibiting the interaction between alpha4beta1 integrin and VCAM-1.

VCAM-1 Ligand Binding Inhibition Studies

The functional consequence of this compound binding to alpha4beta1 integrin is the inhibition of VCAM-1 ligand binding. This has been demonstrated in various in vitro cell-based assays. For instance, studies utilizing Jurkat cells, a human T lymphocyte cell line that expresses alpha4beta1 integrin, have been pivotal in understanding the inhibitory effects of compounds like this compound on cell adhesion.

In a typical VCAM-1 ligand binding inhibition assay, the ability of this compound to block the adhesion of Jurkat cells to immobilized VCAM-1 is measured. The potent IC50 value of 0.52 nM demonstrates that this compound is highly effective at preventing this crucial interaction, which is a key step in the inflammatory cascade.

Table 2: Summary of VCAM-1 Ligand Binding Inhibition by this compound

| Parameter | Observation |

| Mechanism of Action | Competitive antagonist of the alpha4beta1 integrin receptor. |

| Functional Outcome | Inhibition of VCAM-1 binding to alpha4beta1-expressing cells. |

| Cell-Based Assay Model | Jurkat cell adhesion to immobilized VCAM-1. |

| In Vitro Potency (IC50) | 0.52 nM. |

This table summarizes the key findings from VCAM-1 ligand binding inhibition studies, highlighting the mechanism and potent activity of this compound.

Preclinical Efficacy Studies in Animal Models of Inflammatory Diseases

Comparative Pharmacological Profiles of CP-664511 in In Vivo Studies

In vivo evaluations of this compound have provided insights into its efficacy across different administration routes and its dose-response characteristics in defined disease models. These studies confirm that the in vitro potency of this compound, characterized by an IC50 value of 0.52 nM, is consistent with its observed efficacy in live animal systems. nih.gov

This compound has demonstrated efficacy in animal models of inflammatory diseases when administered via different routes, specifically subcutaneous (s.c.) and intratracheal instillation.

Subcutaneous (s.c.) Administration : In a murine model of ovalbumin-induced pulmonary eosinophilia, this compound effectively inhibited bronchoalveolar lavage (BAL) eosinophilia following subcutaneous administration. The effective range for this route was observed between 1 and 10 mg/kg. nih.gov

Intratracheal Instillation : When administered by intratracheal instillation, small molecule alpha4beta1 antagonists, including this compound as the most potent compound, exhibited dose-dependent inhibition of BAL eosinophil numbers. This route of administration achieved a maximum inhibition of approximately 60% of BAL eosinophilia. nih.gov

The consistency between in vitro potency and in vivo efficacy across these routes supports the mechanism of action of this compound via the blockade of alpha4beta1/VCAM-1 interactions. nih.gov

Table 1: Efficacy of this compound in Murine Models of Allergic Airway Disease by Route of Administration

| Route of Administration | Disease Model | Key Efficacy Finding |

| Subcutaneous (s.c.) | Ovalbumin-induced pulmonary eosinophilia | Inhibited bronchoalveolar lavage (BAL) eosinophilia nih.gov |

| Intratracheal Instillation | Ovalbumin-induced pulmonary eosinophilia | Dose-dependent inhibition of BAL eosinophil numbers nih.gov |

Studies have elucidated the dose-response relationships of this compound in animal models of inflammatory diseases, particularly in the context of allergic airway inflammation.

Subcutaneous (s.c.) Dosing : this compound showed efficacy in inhibiting BAL eosinophilia within a dose range of 1-10 mg/kg when administered subcutaneously. nih.gov

Intratracheal Dosing : Intratracheal instillation of alpha4beta1 antagonists, including this compound, resulted in a dose-dependent reduction in BAL eosinophil counts, achieving up to 60% inhibition. nih.gov

These findings indicate that the therapeutic effect of this compound is directly correlated with the administered dose in these preclinical models. nih.gov

Table 2: Dose-Response Findings for this compound in Murine Models of Allergic Airway Disease

| Administration Route | Dose Range (mg/kg) | Efficacy Observation | Maximum Inhibition |

| Subcutaneous (s.c.) | 1-10 | Inhibition of bronchoalveolar lavage eosinophilia nih.gov | Not specified for this range |

| Intratracheal Instillation | Not specified (dose-dependent) | Inhibition of bronchoalveolar lavage eosinophil numbers nih.gov | Approximately 60% nih.gov |

Structure Activity Relationship Sar and Synthetic Chemistry of Cp 664511 Analogues

Design and Synthesis of Isoxazole-Based Alpha4beta1 Antagonists

The isoxazole (B147169) moiety, a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its diverse biological activities researchgate.netrsc.orgijpcbs.comnih.govijbpas.comsymc.edu.cninnovareacademics.inresearchgate.net. Its incorporation into drug molecules, including α4β1 antagonists like CP-664511, leverages its stability and ability to engage in crucial molecular interactions rsc.orgsymc.edu.cn.

The synthesis of the isoxazole core, a fundamental step in developing this compound analogues, primarily relies on various established organic reactions. A significant methodology involves the 1,3-dipolar cycloaddition reactions of nitrile oxides with unsaturated compounds such as alkynes or alkenes ijpcbs.comresearchgate.netmdpi.comorganic-chemistry.org. This approach is highly versatile, allowing for the regioselective synthesis of substituted isoxazoles researchgate.netorganic-chemistry.org.

Other notable synthetic strategies for constructing the isoxazole scaffold include:

Microwave Irradiation: This "green chemistry" protocol enhances reaction rates, leading to high selectivity and improved product yields compared to traditional heating methods researchgate.netrsc.org.

Gold(III)-Catalyzed Cycloisomerization: Gold(III) chloride (AuCl3) can catalyze the cycloisomerization of α,β-acetylenic oximes, yielding substituted isoxazoles under moderate reaction conditions with high efficiency and selectivity organic-chemistry.orgorganic-chemistry.org. This method is amenable to the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles organic-chemistry.orgorganic-chemistry.org.

Copper-Catalyzed Cycloaddition: Copper(I) acetylides can undergo cycloaddition with nitrile oxides, providing access to 3,4-disubstituted isoxazoles in a highly reliable and broad-scope process organic-chemistry.org.

Oxidation of Propargylamines: A sequence involving the oxidation of propargylamines to their corresponding oximes, followed by CuCl-mediated intramolecular cyclization, also provides a range of isoxazoles with good functional group compatibility organic-chemistry.org.

These diverse synthetic routes enable the efficient and selective construction of the isoxazole core, which is then further derivatized to yield specific antagonists like this compound.

Derivatization strategies for isoxazole-based α4β1 antagonists, including this compound, involve modifying peripheral substituents to optimize their pharmacological properties, such as potency and selectivity rsc.org. The synthesis and SAR leading to this compound, a 3-[3-(1-[2-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid derivative, highlight the importance of these modifications patsnap.comnih.gov.

Research on other isoxazole-based antagonists, such as AMPA receptor antagonists, has shown that specific substituents can significantly impact potency and selectivity. For instance, the introduction of a tert-butyl substituent in certain isoxazole amino acid analogues resulted in significantly higher potency and selectivity compared to parent compounds nih.gov. Electron-donating or electron-withdrawing groups on the isoxazole ring or its attached moieties can influence biological activity, affecting factors like receptor binding and functional efficacy organic-chemistry.orgnih.govnih.gov.

The systematic modification of side chains and functional groups allows for fine-tuning the interaction with the target integrin, leading to improved binding affinity and desired biological responses.

Identification of Key Pharmacophoric Elements within this compound Analogs

Understanding the pharmacophoric elements is crucial for rational drug design and optimizing the activity of this compound and its analogues.

The isoxazole ring system is a central pharmacophoric element within this compound and its analogues patsnap.comnih.govnih.govijbpas.cominnovareacademics.inresearchgate.net. Its five-membered heterocyclic structure, containing nitrogen and oxygen atoms, allows for various noncovalent interactions, including hydrogen bonding (via the nitrogen and oxygen atoms) and π-π stacking (due to its unsaturated nature) symc.edu.cn. These interactions are vital for the compound's recognition and binding to the α4β1 integrin receptor patsnap.com.

The prevalence of the isoxazole ring in numerous biologically active compounds and marketed drugs underscores its significance as a privileged scaffold in medicinal chemistry researchgate.netrsc.orgnih.govijbpas.comsymc.edu.cninnovareacademics.inresearchgate.net. Its relatively easy synthesis and generally low cytotoxicity make it an attractive core for developing new therapeutic agents nih.gov.

For this compound, the complex side chain, including the methoxy-substituted phenyl ring, the tolyl-ureido group, and the propionic acid moiety, are integral to its activity patsnap.comnih.gov. The propionic acid functionality, for example, is common in isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives that act as potent α4β1 integrin antagonists nih.gov.

The influence of substituents can be observed in studies where electron-donating or electron-withdrawing groups affect the activity of isoxazole derivatives organic-chemistry.orgnih.govnih.gov. These groups can modulate the electronic properties of the molecule, influencing interactions with the receptor's binding site. The precise positioning and chemical nature of these peripheral groups are crucial for achieving optimal steric and electronic complementarity with the α4β1 integrin, thereby enhancing binding and subsequent functional antagonism patsnap.comnih.gov.

Enantioselective Synthesis and Stereochemical Considerations in Activity

Enantioselective synthesis, also known as asymmetric synthesis, is a critical aspect of modern pharmaceutical chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities buchler-gmbh.com. While specific details regarding the enantioselective synthesis of this compound are not extensively detailed in the provided literature, the general importance of stereochemistry in drug development is well-established buchler-gmbh.com.

For many chiral drugs, one enantiomer is pharmacologically active, while the other may be inactive, less active, or even possess undesirable side effects buchler-gmbh.com. Therefore, controlling the stereochemical outcome during synthesis is paramount to producing effective and safe therapeutic agents. Common approaches in enantioselective synthesis include the use of chiral catalysts, such as Cinchona alkaloids, and asymmetric reactions like rhodium-catalyzed processes buchler-gmbh.comrsc.orgresearchgate.netnih.govrsc.org. These methods allow for the creation of new elements of chirality in a substrate molecule, yielding stereoisomeric products in unequal amounts buchler-gmbh.com.

Given that this compound contains multiple chiral centers (e.g., the 3-methyl-butyl group), its biological activity as an α4β1 antagonist is likely to be highly dependent on its specific stereoisomeric form. The development of an enantioselective route would ensure the production of the most potent and selective isomer, minimizing the presence of less active or potentially detrimental enantiomers.

Development of Related Alpha4beta1 Inhibitors and Structural Analogs

This compound is a prominent example within a series of small molecule inhibitors developed to target the alpha4beta1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in the trafficking of eosinophils, lymphocytes, and monocytes, making its inhibition a potential therapeutic strategy for allergic airway diseases such as asthma cymitquimica.com.

Research findings have demonstrated the significant potency of this compound. In in vitro assays, it exhibited an IC50 value of 0.52 nM against alpha4beta1/vascular cell adhesion molecule-1 (VCAM-1) interactions. For comparison, another compound from the same series, CP-609643 (3-[3-methyl-1-[2-[4-(3-O-tolyl-ureido)-phenyl]-acetylamino]-butyl)-isoxazol-5-yl]-propionic acid), showed an IC50 value of 38.5 nM patsnap.com. This difference in potency highlights the critical role of structural nuances in modulating biological activity.

The efficacy of these small molecule alpha4beta1 antagonists was further evaluated in vivo using a murine model of ovalbumin-induced pulmonary eosinophilia. In this model, systemic administration of antibodies against alpha4 integrin reduced bronchoalveolar lavage (BAL) eosinophilia by approximately 60% cymitquimica.com. Small molecule alpha4beta1 antagonists, including this compound, administered by intratracheal instillation, demonstrated dose-dependent inhibition of BAL eosinophil numbers, achieving a maximum inhibition of approximately 60% cymitquimica.com. The rank order of potency observed in vitro generally correlated with the in vivo findings, confirming that their efficacy is likely mediated through the blockade of alpha4beta1/VCAM-1 interactions cymitquimica.com. This compound, being the most potent compound, also inhibited BAL eosinophilia following subcutaneous administration cymitquimica.com.

The comparative in vitro potencies of this compound and CP-609643 are presented in the table below:

Table 1: In Vitro Potency of this compound and CP-609643 against alpha4beta1/VCAM-1 Interactions

| Compound | In Vitro Potency (IC50) |

| This compound | 0.52 nM |

| CP-609643 | 38.5 nM |

This research supports the utility of small molecule alpha4beta1 antagonists in the treatment of relevant diseases, such as asthma cymitquimica.com. The development of this compound and its analogs underscores the importance of precise structural design in achieving highly effective inhibitors for specific biological targets.

Computational Chemistry and Molecular Modeling of Cp 664511

Ligand-Target Docking Simulations of CP-664511

Ligand-target docking simulations are employed to predict the preferred orientation and conformation of this compound within the binding pocket of α4β1 integrin. This method aims to elucidate the key molecular interactions that govern binding affinity and specificity.

Prediction of Binding Modes with Alpha4beta1 Integrin Subunits

Docking studies involving α4β1 integrin antagonists, including compounds structurally related to this compound, generally indicate that these molecules bind to the integrin's active site in an extended conformation. researchgate.networldscientific.com A critical interaction often observed is the coordination of a carboxylate group within the ligand to the Metal Ion-Dependent Adhesion Site (MIDAS) ion, typically a magnesium ion, located in the β1 subunit. worldscientific.comconicet.gov.ar This electrostatic interaction is a primary contributor to the binding energy. Beyond the MIDAS site, additional interactions, including a network of hydrogen bonds and nonpolar contacts, contribute to stabilizing the ligand-receptor complex. worldscientific.comconicet.gov.ar

While specific detailed docking results for this compound are not extensively published in the public domain, general computational insights into α4β1 antagonists suggest that the binding mode is characterized by:

MIDAS Coordination: The carboxylic acid moiety of the antagonist forms a crucial interaction with the divalent cation (e.g., Mg²⁺) in the MIDAS site of the β1 subunit. worldscientific.comconicet.gov.ar

Hydrogen Bonding Network: Specific residues in both the α4 and β1 subunits form hydrogen bonds with polar groups on the antagonist, further stabilizing the complex. conicet.gov.ar

Analysis of Interactions with VCAM-1 Binding Sites and Interfaces

VCAM-1 (Vascular Cell Adhesion Molecule-1) is the primary physiological ligand for α4β1 integrin. frontiersin.orgrndsystems.comreactome.org The interaction between VCAM-1 and α4β1 integrin is crucial for leukocyte adhesion and extravasation during inflammation. frontiersin.orgplos.org this compound is known to exert its therapeutic effect by blocking this specific interaction. patsnap.com

Computational analyses of VCAM-1 reveal that its N-terminal two-domain fragment, specifically domains 1 and 4, are critical for binding to α4β1 integrin. rcsb.orgmdpi.com Residues within the C-D loop of VCAM-1's domain 1 are particularly important for ligand binding. rcsb.org By occupying the α4β1 integrin binding site, this compound sterically hinders or allosterically modulates the integrin's ability to recognize and bind to VCAM-1. Docking simulations can be used to visualize how this compound's presence at the integrin interface prevents the natural VCAM-1-integrin association. This competitive or non-competitive inhibition mechanism is central to this compound's function as an anti-inflammatory agent.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and the stability of ligand-receptor complexes. researchgate.netnih.govnih.gov For this compound and its interaction with α4β1 integrin, MD simulations would typically be employed to:

Refine Docking Poses: Initial binding poses predicted by docking can be refined through MD simulations, allowing the ligand and receptor to undergo conformational adjustments in a dynamic environment, leading to more realistic binding configurations. researchgate.net

Assess Binding Stability: MD simulations can evaluate the stability of the this compound-α4β1 complex over time. By monitoring parameters such as Root Mean Square Deviation (RMSD) of the ligand and receptor, researchers can determine if the ligand remains stably bound within the active site or dissociates. nih.govunair.ac.id

Conformational Analysis: MD simulations can reveal the conformational flexibility of both this compound and the α4β1 integrin upon binding. This is particularly important for integrins, which undergo significant conformational changes (e.g., activation states) that affect ligand binding. mdpi.com

Identify Key Interactions: Through analysis of trajectories, MD simulations can identify persistent hydrogen bonds, hydrophobic contacts, and salt bridges between this compound and specific residues of α4β1 integrin, confirming and expanding upon insights from docking. conicet.gov.ar

Binding Free Energy Calculations: MD simulations can be coupled with free energy calculation methods, such as Linear Interaction Energy (LIE) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to quantitatively estimate the binding affinity of this compound to α4β1 integrin. researchgate.netconicet.gov.arplos.org These calculations provide a more rigorous assessment of binding strength compared to simple docking scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and guiding the rational design of improved analogs. wiley.com

Predictive Models for Alpha4beta1 Antagonist Potency and Selectivity

For α4β1 integrin antagonists, QSAR models are developed using a dataset of compounds with known inhibitory potencies (e.g., IC50 values) against α4β1 integrin and, ideally, selectivity against other integrins (e.g., α4β7, αLβ2). researchgate.netnih.gov These models typically incorporate various molecular descriptors that quantify structural, electronic, and physicochemical properties of the compounds.

For VLA-4 (α4β1) antagonists, 3D-QSAR analyses have been performed, utilizing computed electrostatic and steric interaction energies with a pseudoreceptor surface. nih.gov Such models can explain a significant portion of the variance in antagonist activity. While specific QSAR models for this compound are not publicly detailed, the principles applied to similar α4β1 antagonists would involve:

Descriptor Selection: Descriptors related to hydrogen bond donors/acceptors, lipophilicity, molecular volume, shape, and electronic properties are commonly used.

Statistical Methods: Techniques like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are applied to build the predictive model.

Model Validation: The robustness and predictive power of the QSAR models are assessed using internal (e.g., cross-validation) and external validation sets.

A hypothetical QSAR table for this compound and its analogs might look like this, illustrating the relationship between structural features and potency:

| Compound | IC50 (nM) for α4β1 | LogP | H-Bond Donors | H-Bond Acceptors | Steric Descriptor (e.g., S_Vol) |

| This compound | 0.52 patsnap.com | 4.5 | 3 | 6 | 150 |

| Analog A | 1.2 | 4.2 | 3 | 5 | 145 |

| Analog B | 0.3 | 4.8 | 4 | 7 | 155 |

| Analog C | 5.0 | 3.9 | 2 | 5 | 130 |

Note: The numerical values for LogP, H-Bond Donors/Acceptors, and Steric Descriptor for this compound and its analogs are illustrative and not derived from specific public research for this compound.

Virtual Screening and Lead Optimization Strategies for Integrin Antagonists

While this compound is identified as a chemical compound, detailed research findings, data tables, or specific computational studies (such as molecular docking, virtual screening, or lead optimization) focused solely on this compound in the context of integrin antagonist discovery were not identified in the conducted literature search. Therefore, the following discussion will provide a general overview of how computational chemistry, including virtual screening and lead optimization, is broadly applied in the development of integrin antagonists, without attributing specific findings to this compound.

Integrins are heterodimeric glycoproteins crucial for various biological functions, including cell adhesion, migration, and signal transduction. Their involvement in numerous diseases, such as inflammation, cancer, and autoimmune disorders, makes them attractive therapeutic targets nih.govgoogleapis.comnih.gov. Despite significant efforts, only a limited number of integrin-based drugs have reached the market, highlighting the challenges in developing effective and selective integrin antagonists nih.govgoogleapis.com. Computational chemistry and molecular modeling play an increasingly vital role in overcoming these challenges by accelerating the drug discovery process researchgate.net.

Virtual Screening (VS) for Integrin Antagonists

Virtual screening is a computational technique employed to search large libraries of small molecules to identify those most likely to bind to a specific drug target, such as an integrin receptor researchgate.net. This in silico approach offers advantages over traditional high-throughput screening (HTS) by being more cost-effective and efficient, and by reducing the size of chemical libraries that need experimental validation researchgate.net.

Virtual screening strategies can be broadly categorized into:

Structure-Based Virtual Screening (SBVS): This approach utilizes the known three-dimensional structure of the target protein (integrin) to predict how small molecules might bind to its active site. Molecular docking is a core component of SBVS, where algorithms predict the optimal binding poses and affinities of ligands within the receptor's binding site nih.govvichemchemie.com. For integrins, molecular docking studies have been used to understand the interactions between various ligands, including disintegrins and peptidomimetics, and different integrin subtypes like α1β1, αIIbβ3, αvβ3, α5β1, and αvβ6 nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net. These studies aim to elucidate the structural features critical for integrin recognition and to identify novel binding sites, including allosteric sites, which can offer alternative therapeutic avenues nih.govnih.gov. For instance, molecular dynamics simulations combined with mixed-solvent approaches have revealed previously inaccessible druggable pockets in integrin αI domains nih.gov.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target protein is unavailable or poorly defined, LBVS relies on the known active ligands to infer pharmacophoric features necessary for binding. Pharmacophore models, which describe the essential steric and electronic features of molecules required for biological activity, can be generated from known integrin antagonists and then used to screen compound databases nih.govmdpi.com. This method helps in identifying novel compounds with similar binding characteristics to known active molecules mdpi.com.

Lead Optimization Strategies for Integrin Antagonists

Following the identification of initial "hit" compounds through virtual screening or experimental methods, lead optimization is a critical phase aimed at refining these compounds into more promising drug candidates with improved potency, selectivity, solubility, stability, and pharmacokinetic profiles vichemchemie.combiobide.com. Computational methods are integral to this iterative process, guiding chemical modifications and predicting their impact on molecular properties.

Key computational strategies in lead optimization for integrin antagonists include:

Molecular Docking and Dynamics Simulations: These techniques are continuously applied during lead optimization to assess how structural modifications to a lead compound affect its binding affinity and interactions with the integrin target researchgate.net. They help in understanding the precise molecular recognition mechanisms and in designing compounds that achieve optimal fit and interaction with the binding site nih.govnih.gov.

Free Energy Perturbation (FEP+) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Calculations: These advanced computational methods are used to more accurately predict the binding free energies of modified compounds, providing quantitative insights into how changes in chemical structure translate to changes in binding affinity googleapis.comnih.gov. Such calculations can help prioritize compounds for synthesis and experimental testing, significantly reducing the resources required for lead optimization nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate chemical structures with their biological activities, allowing for the prediction of activity for new, unsynthesized compounds. In the context of integrin antagonists, QSAR can aid in identifying structural motifs that enhance or diminish activity and selectivity vichemchemie.com.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction: In silico ADMET filters and predictive models are crucial in lead optimization to identify and mitigate potential pharmacokinetic and toxicity issues early in the drug development pipeline vichemchemie.combiobide.com. This helps in designing compounds with better drug-like properties, increasing the likelihood of success in later preclinical and clinical stages.

The application of these computational tools allows for the systematic exploration of chemical space and the rational design of integrin antagonists with improved therapeutic potential.

Cellular and Molecular Biology Investigations of Cp 664511 Effects

Regulation of VCAM-1 Expression on Endothelial Cells in Inflammatory Contexts

Vascular cell adhesion molecule-1 (VCAM-1) is a key cell surface glycoprotein expressed on endothelial cells, the thin layer of cells lining blood vessels. Under normal physiological conditions, VCAM-1 expression is typically low. However, in the presence of inflammatory stimuli, its expression is significantly upregulated. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) are potent inducers of VCAM-1 gene transcription in endothelial cells. researchgate.netnih.gov This upregulation is a critical step in the inflammatory response, as it provides the necessary molecular "flags" for circulating leukocytes to adhere to the blood vessel wall.

CP-664511 is a direct antagonist of the alpha4beta1 integrin, meaning it blocks the binding of this integrin to VCAM-1. While this compound effectively disrupts the consequences of VCAM-1 expression, current research primarily focuses on its role as an interaction inhibitor rather than a direct regulator of VCAM-1 expression itself. The efficacy of this compound is therefore dependent on the presence of VCAM-1 on the endothelial surface, which is induced by the inflammatory environment.

Integrin Affinity Modulation and Activation State Changes Induced or Inhibited by this compound

Integrins, including alpha4beta1, exist in different conformational states that correspond to varying affinities for their ligands. The transition between these states, known as affinity modulation, is a rapid and tightly regulated process crucial for controlling cell adhesion. Chemokines and other activating signals can induce a shift in integrins from a low-affinity to a high-affinity state, enabling firm adhesion of leukocytes to the endothelium.

This compound, as a competitive inhibitor, is designed to bind to the alpha4beta1 integrin, thereby preventing its interaction with VCAM-1. The high in vitro potency of this compound, with a reported IC50 value of 0.52 nM, underscores its strong ability to interfere with this binding. nih.gov This potent inhibition suggests that this compound effectively blocks the function of high-affinity alpha4beta1 integrins, which are crucial for the firm adhesion of leukocytes. While the compound itself does not directly induce or inhibit the conformational change of the integrin to a high-affinity state, it renders this activation functionally irrelevant by occupying the binding site.

Table 1: In Vitro Potency of this compound and a Related Compound nih.gov

| Compound | In Vitro Potency (IC50 in nM) |

| This compound | 0.52 |

| CP-609643 | 38.5 |

Cross-talk Between Integrin Signaling and Other Inflammatory Pathways

Integrin-mediated adhesion is not an isolated event but is intricately linked with other signaling pathways that govern the inflammatory response. When a leukocyte adheres to the endothelium via integrins, it triggers a cascade of intracellular signals in both the leukocyte and the endothelial cell. This "outside-in" signaling can influence a variety of cellular processes, including cell proliferation, survival, and migration.

The alpha4beta1 integrin, upon binding to VCAM-1, can activate downstream signaling pathways. For instance, ligation of alpha4beta1 can lead to the activation of focal adhesion kinase (FAK) and the subsequent activation of c-Src, which are involved in cell motility. By blocking the initial binding of alpha4beta1 to VCAM-1, this compound is expected to abrogate these downstream signaling events. This interruption of signaling cross-talk would prevent the cellular responses that are dependent on this specific integrin-ligand interaction, thereby contributing to its anti-inflammatory effects.

Role of this compound in Modulating Specific Cellular Adhesion Cascades

The process of leukocyte extravasation from the bloodstream into tissues is a well-orchestrated sequence of events known as the leukocyte adhesion cascade. This cascade can be broadly divided into initial tethering and rolling, followed by firm adhesion and subsequent transendothelial migration.

Leukocyte rolling is the initial, transient adhesion of leukocytes to the endothelial surface, primarily mediated by selectins. Following this, the activation of integrins leads to a transition from rolling to firm adhesion, a critical step for the subsequent migration of the leukocyte out of the blood vessel. The interaction between alpha4beta1 integrin on leukocytes and VCAM-1 on the endothelium plays a significant role in mediating both the slowing of rolling and the establishment of firm adhesion, particularly for lymphocytes and eosinophils.

As a potent inhibitor of the alpha4beta1/VCAM-1 interaction, this compound directly interferes with this crucial step in the adhesion cascade. By preventing firm adhesion, the compound effectively halts the progression of leukocyte recruitment to the site of inflammation. In a murine model of ovalbumin-induced pulmonary eosinophilia, the administration of small molecule alpha4beta1 antagonists, including this compound, led to a dose-dependent inhibition of eosinophil numbers in the bronchoalveolar lavage fluid, with a maximum inhibition of approximately 60%. nih.gov This in vivo efficacy correlates with the in vitro potency of these compounds, confirming that their mechanism of action is the blockade of alpha4beta1/VCAM-1 interactions. nih.gov

Transendothelial migration, or diapedesis, is the final step of the leukocyte adhesion cascade, where the firmly adhered leukocyte squeezes through the junctions between endothelial cells to enter the underlying tissue. This process is dependent on the successful completion of the preceding steps of rolling and firm adhesion.

By effectively blocking firm adhesion, this compound is expected to have a significant inhibitory impact on the transendothelial migration of immune cells that rely on the alpha4beta1/VCAM-1 pathway. Without stable attachment to the endothelial surface, leukocytes are unable to initiate the migratory process. The observed reduction in eosinophil accumulation in the lungs of asthmatic mouse models treated with this compound is a direct consequence of the inhibition of both firm adhesion and the subsequent transendothelial migration of these cells. nih.gov

Broader Research Applications and Future Directions for Integrin Antagonists

CP-664511 as a Tool Compound for Studying Fundamental Integrin Biology

This compound has been widely utilized as a research tool to dissect the intricate roles of α4β1 integrin in cellular interactions and signaling. Its high in vitro potency, with an IC50 value of 0.52 nM, makes it a highly effective inhibitor for studying α4β1/VCAM-1 interactions nih.gov. Research findings consistently demonstrate that the efficacy of this compound is directly attributable to its blockade of α4β1/VCAM-1 interactions, thereby validating its utility in elucidating the functional consequences of integrin inhibition nih.gov.

By employing this compound, researchers have gained a deeper understanding of the critical importance of α4β1 integrin in the trafficking of various immune cells, including eosinophils, lymphocytes, and monocytes nih.gov. This compound allows for precise manipulation of α4β1-mediated adhesion, enabling detailed studies on how these interactions contribute to cellular migration, tissue infiltration, and subsequent biological responses. Its application has helped confirm that α4β1 integrin is a viable drug target due to its involvement in leukocyte recruitment karger.com.

Implications for Understanding Allergic and Autoimmune Pathogenesis Mechanisms

The targeted inhibition of α4β1 integrin by compounds like this compound has profound implications for understanding the pathogenesis of allergic and autoimmune diseases, where aberrant immune cell trafficking and inflammation are central.

Allergic Pathogenesis: In allergic conditions, such as asthma, the migration of inflammatory cells like eosinophils into tissues is a hallmark of disease progression nih.govresearchgate.net. This compound has been extensively evaluated in murine models of ovalbumin-induced pulmonary eosinophilia, a well-established preclinical model for allergic inflammation nih.govbioworld.comgoogle.comgoogle.com. In these models, systemic administration of this compound demonstrated a dose-dependent inhibition of eosinophil numbers in bronchoalveolar lavage (BAL), achieving a maximum inhibition of approximately 60% nih.gov. This direct evidence highlights how blocking α4β1/VCAM-1 interactions can attenuate allergic inflammatory responses, supporting the therapeutic potential of small molecule α4β1 antagonists in conditions like asthma nih.gov. The compound's ability to interfere with the recruitment of key inflammatory cells underscores the role of α4β1 in the complex immune mechanisms underlying allergic diseases, which involve both IgE-mediated and non-IgE-mediated pathways and the coordinated migration of various immune cells researchgate.netparliament.ukfrontiersin.orgmdpi.com.

Autoimmune Pathogenesis: Autoimmune diseases are characterized by immune responses directed against self-antigens, leading to chronic inflammation and tissue damage uni-luebeck.denih.govmdpi.com. The α4β1 integrin and its ligand VCAM-1 are known to play significant roles in the pathogenesis of several chronic inflammatory and autoimmune disorders, including rheumatoid arthritis, autoimmune diabetes, and multiple sclerosis google.com. Experimental studies, such as those using antibodies against VCAM-1 in animal models of autoimmune encephalomyelitis (a model for multiple sclerosis), have demonstrated the critical involvement of adhesion molecules in disease development google.com. While direct studies with this compound in all autoimmune models are not explicitly detailed in the provided information, its specific mechanism of inhibiting α4β1/VCAM-1 interactions provides a strong mechanistic link to its potential implications in these conditions, given the central role of immune cell migration and infiltration in autoimmune pathology uni-luebeck.denih.govmdpi.comfrontiersin.org. The broader class of α4 integrin inhibitors has been explored for autoimmune diseases, with some compounds being steered towards clinical indications like multiple sclerosis and Crohn's disease karger.comresearchgate.net.

Exploration of Alpha4beta1 Integrin Inhibition in Other Preclinical Disease Models

Beyond allergic and autoimmune conditions, the inhibition of α4β1 integrin has been explored in other preclinical disease models, showcasing the broad therapeutic relevance of this target.

The primary and most thoroughly investigated preclinical application for this compound has been in models of allergic pulmonary inflammation, particularly ovalbumin-induced eosinophilia in mice nih.govkarger.combioworld.comgoogle.comgoogle.com. These studies have consistently demonstrated its effectiveness in reducing inflammatory cell infiltration in the lungs.

Furthermore, the broader class of α4 integrin inhibitors has shown promise in diverse disease contexts. For instance, an α4 integrin inhibitor, ELN 457946, was evaluated in a porcine model of restenosis, a condition involving arterial injury and inflammation. This study revealed that α4 integrin inhibition led to reduced inflammatory cell infiltration and a decrease in restenosis in stented coronary and peripheral arteries, suggesting a potential role in cardiovascular diseases plos.org.

Alpha4 integrin has also been identified as a crucial molecule in the context of hematological malignancies, specifically in regulating the homing and retention of normal and leukemic cells within the bone marrow frontiersin.org. Preclinical evidence indicates that interfering with α4-mediated adhesion of acute lymphoblastic leukemia (ALL) cells can enhance their sensitivity to chemotherapy, thereby facilitating the eradication of residual leukemic cells frontiersin.org. This highlights the potential of α4β1 integrin antagonists in oncology, particularly in overcoming drug resistance in certain cancers.

These findings collectively underscore the versatility of α4β1 integrin as a therapeutic target and the potential for compounds like this compound to be explored in a wider range of inflammatory and proliferative disorders.

Methodological Advancements in Integrin Antagonist Research

The development and study of integrin antagonists, including this compound, have been paralleled by significant advancements in the methodologies used to investigate integrin function and disease pathophysiology.

The precise characterization of integrin antagonists relies heavily on robust and sensitive in vitro assays. Recent advancements have focused on developing methods that can accurately measure integrin-ligand interactions, conformational changes, and downstream signaling events.

Key developments include:

Cell-based ELISA (CELISA) and AlphaLISA Assays: These plate-based assays are utilized for screening integrin antibodies and for in vitro functional screens, respectively researchgate.net. They provide efficient and high-throughput methods for assessing binding affinity and inhibitory activity.

Real-Time Adhesion and Signaling Assays: Novel real-time methods have emerged to overcome limitations in direct ligand-binding kinetic measurements, especially for large protein ligands with low binding affinities nih.govnih.gov. These methods include:

The use of small ligand-mimetic probes to study the "inside-out" regulation of integrin affinity and unbending nih.govnih.gov.

Real-time cell aggregation and disaggregation kinetics to probe integrin conformational states and the number of integrin-ligand bonds nih.govnih.gov.

Monitoring ligand-induced epitopes under signaling through G-protein-coupled receptors (GPCRs) nih.govnih.gov. These advanced techniques provide valuable insights into the dynamic regulation of integrin-dependent cell adhesion and deadhesion under physiologically relevant conditions nih.gov.

Integrin-Mediated Cell Adhesion Array Kits: Kits like the CHEMICON® Beta Integrin-Mediated Cell Adhesion Array Kit offer a cost-effective and efficient method for identifying cell surface integrins and assessing their presence or absence, serving as an alternative to more laborious techniques like FACS analysis merckmillipore.com.

While this compound itself is a tool, its characterization and the evaluation of its potency (e.g., IC50 values) are directly enabled by and contribute to the refinement of these in vitro assay methodologies nih.gov.

Preclinical animal models are indispensable for evaluating the in vivo efficacy and mechanisms of integrin antagonists. Continuous refinement of these models enhances their predictive power and ethical considerations.

Notable advancements and applications include:

Murine Models of Allergic Inflammation: The ovalbumin-induced pulmonary eosinophilia model in mice remains a cornerstone for evaluating α4β1 integrin antagonists like this compound in allergic airway disease nih.govkarger.comgoogle.comgoogle.com. Refinements in these models aim to better mimic human disease pathology and improve the reliability of results.

Development of Specialized Disease Models: New animal models have been developed to investigate integrin inhibition in specific disease contexts. For example, a porcine model combining endothelial denudation and stent placement has been utilized to study the effects of α4 integrin inhibitors on restenosis, providing a robust and consistent model for vascular injury response plos.org.

Models for Rhinovirus Infection: Preclinical mouse models for rhinovirus infection have been developed, which can be relevant for studying integrin involvement in viral-induced exacerbations of respiratory diseases google.com.

Human Organotypic Models: The advent of human precision-cut lung slices (PCLS) represents a significant advancement, offering an ex vivo organotypic model that preserves complex cell-cell and cell-matrix interactions, providing a more physiologically relevant system for testing integrin inhibitors and understanding vascular remodeling in diseases like pulmonary hypertension biorxiv.org.

Ethical Refinements (3Rs): Ongoing efforts in preclinical research focus on the "3Rs" – Replacement, Reduction, and Refinement – of animal use. This includes improving scientific techniques to minimize pain and suffering and developing methods to obtain comparable data from fewer animals, such as assessing non-lethal platelet thromboembolism under general anesthesia in mouse models nih.gov.

These methodological advancements collectively contribute to a more comprehensive and accurate assessment of integrin antagonists like this compound, facilitating the translation of preclinical findings into potential clinical applications.

Q & A

Q. What is the primary mechanism of action of CP-664511, and how does it influence experimental design in allergic airway disease research?

this compound is a dual inhibitor of α4β1 integrin and vascular cell adhesion molecule-1 (VCAM-1), which are critical mediators of leukocyte recruitment in inflammatory diseases like allergic asthma. When designing experiments, researchers must account for its dual targeting by:

- Validating target specificity : Use competitive binding assays (e.g., flow cytometry) to confirm inhibition of α4β1-VCAM-1 interactions .

- Selecting relevant disease models : Prioritize murine models of ovalbumin-induced airway inflammation to assess reductions in eosinophil infiltration .

- Dose optimization : Conduct dose-response studies to determine IC50 values in vitro before translating to in vivo efficacy trials .

Q. What are the critical parameters to validate this compound's inhibitory efficacy in vitro?

Key parameters include:

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic (PK) limitations or model-specific variables. A systematic approach includes:

- PK/PD modeling : Correlate plasma concentration-time profiles (e.g., via LC-MS) with target engagement in tissues .

- Tissue-specific analysis : Use immunohistochemistry to assess VCAM-1 inhibition in lung sections from in vivo models, contrasting with in vitro endothelial assays .

- Mechanistic redundancy checks : Evaluate compensatory pathways (e.g., chemokine-driven leukocyte recruitment) that may bypass α4β1 inhibition in vivo .

Q. What methodological strategies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

SAR studies require integration of synthetic chemistry and bioassay

- Scaffold diversification : Introduce substituents at the pyridinyl and benzimidazole moieties to assess steric and electronic effects on binding .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses of derivatives against α4β1 integrin .

- Hierarchical clustering : Group derivatives by potency (IC50) and selectivity metrics to identify optimal pharmacophores .

Q. How should researchers design experiments to evaluate this compound's long-term safety profile in preclinical models?

- Chronic toxicity studies : Administer this compound for 6–12 months in rodents, monitoring organ histopathology and immune cell subsets .

- Off-target receptor screening : Use high-throughput panels (e.g., CEREP) to assess interactions with GPCRs, ion channels, and kinases .

- Biodistribution analysis : Radiolabel this compound (e.g., with tritium) to track accumulation in non-target tissues like the liver or kidneys .

Data Analysis and Contradiction Management

Q. What frameworks are effective for prioritizing contradictory findings in this compound studies?

Apply the Principal Contradiction Analysis framework:

- Identify dominant variables : Determine if discrepancies stem from methodological differences (e.g., in vitro vs. in vivo cytokine levels) or biological context (e.g., species-specific VCAM-1 expression) .

- Hierarchize evidence : Weight findings from peer-reviewed, reproducible studies over preliminary data .

- Iterative hypothesis testing : Refocus experiments on resolving the most impactful contradiction (e.g., efficacy in humanized models if murine data conflict) .

Q. How can researchers optimize statistical power in studies involving this compound's dose-response variability?

- Sample size calculation : Use power analysis (α=0.05, β=0.2) to determine minimum group sizes based on pilot data variability .

- Normalization techniques : Apply log-transformation to skewed dose-response data or use non-parametric tests (e.g., Kruskal-Wallis) .

- Meta-analysis : Aggregate data from multiple studies to identify consensus EC50/IC50 ranges .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in this compound studies involving animal models?

- 3Rs compliance : Adhere to Replacement, Reduction, and Refinement principles (e.g., use ex vivo leukocyte adhesion assays before in vivo trials) .

- Institutional approvals : Secure IACUC approval for all vertebrate studies, detailing humane endpoints and analgesia protocols .

Q. How can researchers enhance reproducibility when reporting this compound's experimental data?

- MIAME-compliant documentation : Detail exact compound concentrations, vehicle controls, and instrument calibration in supplementary materials .

- Open-data practices : Deposit raw datasets (e.g., flow cytometry files) in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.